molecular formula C10H17NO4 B3059730 Tert-butyl 3-acetoxyazetidine-1-carboxylate CAS No. 1215205-53-0

Tert-butyl 3-acetoxyazetidine-1-carboxylate

Cat. No. B3059730
CAS RN: 1215205-53-0
M. Wt: 215.25
InChI Key: DNJUHDXBMYLVLF-UHFFFAOYSA-N
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Description

Tert-butyl 3-acetoxyazetidine-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a key intermediate for preparing various medicaments .


Synthesis Analysis

The synthesis of Tert-butyl 3-acetoxyazetidine-1-carboxylate involves several steps. It is synthesized from 1-Boc-3-hydroxyazetidine . The process involves the use of various reagents and catalysts, and the product is purified through several stages to ensure its purity .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-acetoxyazetidine-1-carboxylate is represented by the empirical formula C8H15NO3 . The molecular weight of the compound is 173.21 . The InChI key for the compound is XRRXRQJQQKMFBC-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving Tert-butyl 3-acetoxyazetidine-1-carboxylate are complex and involve several steps. The compound can undergo hazardous reactions producing monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx) .


Physical And Chemical Properties Analysis

Tert-butyl 3-acetoxyazetidine-1-carboxylate is a solid compound with a melting point of 36-43 °C . It has a molecular weight of 171.19 . The compound is sensitive to moisture .

Scientific Research Applications

Catalysis and Green Chemistry

Researchers have explored the catalytic properties of tert-butyl 3-acetoxyazetidine-1-carboxylate. It can act as a Lewis acid or Brönsted acid catalyst in specific reactions. For instance, it participates in the additive reaction of acetic acid with isobutene, yielding tert-butyl acetate . Understanding its catalytic behavior contributes to the development of eco-friendly and efficient synthetic methodologies.

Safety and Hazards

Tert-butyl 3-acetoxyazetidine-1-carboxylate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist or gas .

properties

IUPAC Name

tert-butyl 3-acetyloxyazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-7(12)14-8-5-11(6-8)9(13)15-10(2,3)4/h8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJUHDXBMYLVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001211311
Record name 1,1-Dimethylethyl 3-(acetyloxy)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-acetoxyazetidine-1-carboxylate

CAS RN

1215205-53-0
Record name 1,1-Dimethylethyl 3-(acetyloxy)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(acetyloxy)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (2.0 g), DMAP (1.55 g) and triethylamine (2.34 g) in DCM (80 mL) was cooled to 0° C. A solution of acetic anhydride (2.35 g) in DCM (20 mL) was added dropwise over 20 minutes and the reaction mixture was stirred at room temperature for 1 hour. The mixture was washed with water and brine, dried (MgSO4) and filtered. The filtrate was concentrated in vacuo and the residue was dissolved in ether and washed with 10% aqueous citric acid solution and brine, dried (MgSO4), filtered. The filtrate was concentrated in vacuo to give tert-butyl 3-acetoxyazetidine-1-carboxylate (2.34 g) as a clear oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
Quantity
1.55 g
Type
catalyst
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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